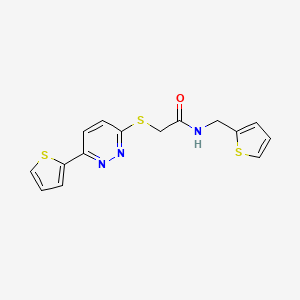
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS3 and its molecular weight is 347.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, due to its complex structure, involves thiophene and pyridazinone moieties, which are significant in medicinal chemistry for their diverse biological activities. This compound's structure is related to various pyridazin-3-one derivatives, which have been explored for their potential in treating various disorders, including cardiovascular and cognitive disorders, due to their high affinity and selectivity towards certain receptors and enzymes.
Potential Therapeutic Applications
Cognitive and Attentional Disorders : A novel series of pyridazin-3-one derivatives, including structures similar to this compound, have been identified as potent histamine H3 receptor (H3R) antagonists/inverse agonists. These compounds, such as CEP-26401 (irdabisant), have shown potential for use in treating attentional and cognitive disorders due to their high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes. Their pharmacological profile suggests they could be ideal candidates for CNS drug development, offering a new avenue for therapeutic intervention in cognitive impairments and attention deficits (R. Hudkins et al., 2011).
Antinociceptive Activity : Derivatives of pyridazinone, similar in structure to this compound, have been synthesized and tested for their antinociceptive activity. These compounds, particularly within the acetamide and propanamide groups, have shown more potent effects than aspirin in modified Koster's Test in mice, indicating their potential as effective pain management agents. The structure-activity relationship studies of these compounds also provide insights into the design of new analgesic drugs (D. Doğruer et al., 2000).
Antisecretory and Antiulcer Agents : Research into pyridazine derivatives, including those with structural similarities to this compound, has led to the development of compounds with significant antisecretory activity. These compounds, such as 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives, have shown promising results in rat models for their long-lasting potent activity, suggesting a potential use in treating gastrointestinal disorders, including ulcers (T. Yamada et al., 1981).
Antimicrobial and Antitumor Activities : The structural framework of this compound provides a basis for the synthesis of various heterocyclic compounds with potential antimicrobial and antitumor activities. These synthesized compounds have shown good antimicrobial activity against different strains, and some have exhibited high activity, indicating their potential as new antimicrobial agents. Additionally, their structural diversity and reactivity towards various chemical reagents highlight their potential for further biological investigations and drug development (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h1-8H,9-10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWIMGDWQCSMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
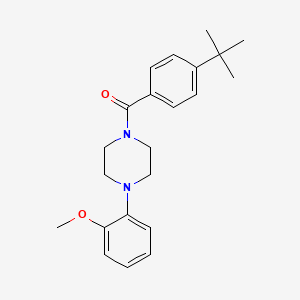
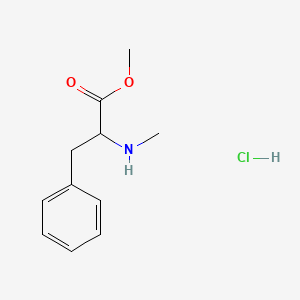
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2415534.png)
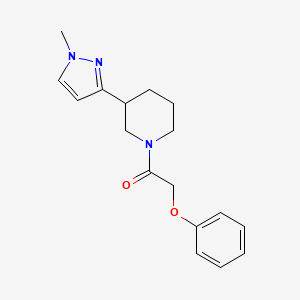
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2415536.png)
![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)
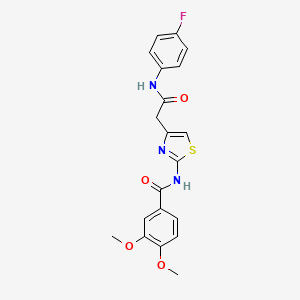
![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)
![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)
![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2415547.png)
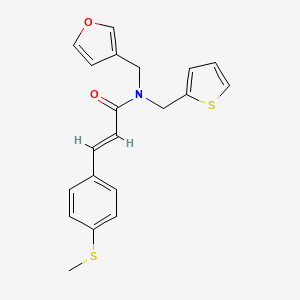
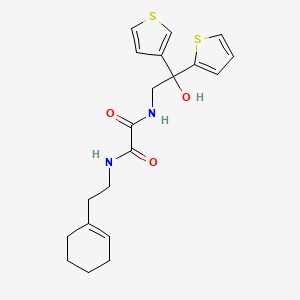
![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2415550.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2415554.png)
